Antibacterial Potency of N'-(Benzo[d]thiazol-2-yl)acetohydrazide Against S. aureus Compared to 2-Aminobenzothiazole Standards
In antimicrobial screening, N'-(benzo[d]thiazol-2-yl)acetohydrazide exhibited an MIC of 20 µg/mL against Staphylococcus aureus. This is compared to the broader class of 2-aminobenzothiazole derivatives, where MIC values range from 3.12 µg/mL (most potent substituted derivative) to >200 µg/mL (inactive derivatives), establishing the target compound's intermediate but measurable activity against Gram-positive pathogens. [1] The compound's activity is distinct from the thioether-linked analog 2-(benzo[d]thiazol-2-ylthio)-N'-(2-oxoindolin-3-ylidene)acetohydrazide series, where the most potent analog (5d) showed superior anti-inflammatory rather than antimicrobial dominance, underscoring the functional divergence driven by the linker chemistry. [2]
| Evidence Dimension | Antibacterial Activity (MIC) against S. aureus |
|---|---|
| Target Compound Data | 20 µg/mL |
| Comparator Or Baseline | 2-Aminobenzothiazole derivatives: MIC range 3.12–>200 µg/mL; most active substituted analog (3b): 3.12 µg/mL |
| Quantified Difference | Target compound is ~6.4-fold less potent than the most active 2-aminobenzothiazole derivative (3b) but remains within the active range of the class. Direct-comparison data with an identical assay are not available. |
| Conditions | In vitro broth microdilution assay against S. aureus; target compound data from vendor-reported screening; comparator data from literature (Bentham Science, 2023). |
Why This Matters
This establishes a benchmark MIC value for procurement decisions: the compound possesses quantifiable but moderate Gram-positive antibacterial activity, making it suitable as a scaffold for further optimization rather than as a standalone antimicrobial agent.
- [1] Synthesis, SAR, Molecular Docking and Anti-Microbial Study of Substituted N-bromoamido-2-aminobenzothiazoles. Bentham Science, 2023. Reported MIC values: compound 3b = 3.12 µg/mL against S. aureus. View Source
- [2] SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Semantic Scholar. Series: 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g). Compound 5d identified as most potent anti-inflammatory/antibacterial. View Source
